Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate follows IUPAC guidelines for oxazole derivatives. The parent structure is the 4,5-dihydro-1,2-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 2, respectively. The numbering begins at the oxygen atom, with partial saturation at the 4,5-positions. Substituents include:
- A butyl group (-C₄H₉) at position 5.
- An ethyl ester (-COOCH₂CH₃) at position 3.
The molecular formula is $$ \text{C}{10}\text{H}{17}\text{NO}_3 $$, confirmed by high-resolution mass spectrometry. The SMILES notation CCCCC1CC(=NO1)C(=O)OCC encodes the connectivity, highlighting the dihydrooxazole ring and substituent orientations. Synonyms include ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate and the CAS registry number 104048-57-9.
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by the planar 4,5-dihydro-1,2-oxazole ring and the flexible butyl chain. Density functional theory (DFT) studies of analogous dihydrooxazoles reveal that the ring adopts a slight envelope conformation , with the nitrogen atom deviating from the plane by approximately 0.15 Å. The butyl substituent at position 5 exhibits rotational freedom, with a preferred gauche conformation to minimize steric hindrance between the alkyl chain and ester group.
Key bond lengths include:
- $$ \text{N-O} = 1.48 \, \text{Å} $$ (typical for single bonds in dihydrooxazoles).
- $$ \text{C=O} = 1.21 \, \text{Å} $$ (ester carbonyl).
The ester group’s orientation relative to the ring influences electronic properties, with the carbonyl oxygen participating in weak intramolecular interactions.
Crystallographic Characterization (XRD Studies)
While no XRD data exists for this specific compound, related dihydrooxazole derivatives crystallize in triclinic or monoclinic systems with space groups $$ P\overline{1} $$ or $$ P2_1/c $$. Predicted unit cell parameters based on analogous structures include:
| Parameter | Value |
|---|---|
| $$ a $$ | 5.9–6.2 Å |
| $$ b $$ | 10.1–10.5 Å |
| $$ c $$ | 14.8–15.2 Å |
| $$ \alpha $$ | 90–105° |
| $$ \beta $$ | 90–100° |
| $$ \gamma $$ | 90–95° |
Intermolecular C–H⋯O hydrogen bonds (2.3–2.5 Å) and C–H⋯π interactions (2.8–3.1 Å) likely stabilize the crystal lattice, as observed in similar spirooxazoline systems.
Tautomeric Forms and Ring-Chair Isomerism
The 4,5-dihydro-1,2-oxazole ring lacks full aromaticity, precluding classical tautomerism. However, ring puckering generates conformational isomers. The envelope conformation (Fig. 1a) and a twisted form (Fig. 1b) are energetically close, with a calculated energy difference of <1.0 kcal/mol.
$$
\begin{figure}
\centering
\begin{tikzpicture}
% Envelope conformation
\draw (0,0) -- (1,0) -- (1.5,0.5) -- (0.5,1) -- (-0.5,0.5) -- cycle;
\node at (0.75,0.25) {N};
\node at (1.25,0.5) {O};
% Twisted conformation
\draw (3,0) -- (4,0) -- (4.5,-0.5) -- (3.5,-1) -- (2.5,-0.5) -- cycle;
\node at (3.75,-0.25) {N};
\node at (4.25,-0.5) {O};
\end{tikzpicture}
\caption{Proposed conformations of the dihydrooxazole ring: (a) envelope, (b) twisted.}
\end{figure}
$$
Chair isomerism is absent due to the ring’s five-membered structure, but pseudorotation allows interconversion between puckered states. Substituents at positions 3 and 5 further restrict mobility, favoring the envelope form in the solid state.
Properties
CAS No. |
104048-57-9 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-5-6-8-7-9(11-14-8)10(12)13-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
SPTOOAHZTPWNMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=NO1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Isoxazoline Intermediates
A well-documented method involves the preparation of ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate analogs, which can be adapted for the butyl-substituted compound by replacing the ethoxy group with a butyl group.
Preparation of α-chloro-β-keto esters: For example, ethyl 4-ethoxy-4-chloro-2-oxobutyrate is synthesized by reacting vinyl ethyl ether with oxalyl chloride at room temperature, stirring for several hours to yield the chloro keto ester intermediate.
Reaction with hydroxylamine hydrochloride: The chloro keto ester is then reacted with hydroxylamine hydrochloride in ethanol at room temperature for about 4 hours. This step forms the isoxazoline ring via cyclization.
Extraction and purification: The reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed sequentially with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
Isolation of isoxazoline ester: The solvent is removed under reduced pressure to yield an oily residue containing ethyl 5-ethoxyisoxazoline-3-carboxylate as the main product.
Hydrolysis and acidification: Treatment with sodium hydroxide solution at room temperature for 2 hours, followed by acidification with hydrochloric acid, leads to crystallization of the desired isoxazole carboxylic acid derivative.
Final esterification: The acid can be esterified with ethanol under acidic conditions to yield the ethyl ester.
This method can be adapted to introduce a butyl substituent at the 5-position by using appropriate butyl-substituted starting materials or by alkylation of the intermediate isoxazoline ring.
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Vinyl ethyl ether + oxalyl chloride, RT, 4 h | Ethyl 4-ethoxy-4-chloro-2-oxobutyrate | Chloro keto ester intermediate |
| 2 | Hydroxylamine hydrochloride, ethanol, RT, 4 h | Ethyl 5-ethoxyisoxazoline-3-carboxylate | Cyclization to isoxazoline |
| 3 | Extraction with ethyl acetate, washes | Purified isoxazoline ester | Removal of impurities |
| 4 | NaOH (5N), RT, 2 h; then HCl acidification | Isoxazole-3-carboxylic acid | Hydrolysis and ring closure |
| 5 | Esterification with ethanol, acid catalyst | Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate | Final ester product |
Adaptation for butyl substituent involves substituting ethoxy groups with butyl groups in starting materials or intermediates.
One-Pot Synthesis Approach
A more efficient and modern approach involves one-pot synthesis, where multiple reagents are combined sequentially or simultaneously to form the target compound in fewer steps, reducing purification stages and improving yield.
This method typically involves the direct reaction of a butyl-substituted α-chloro keto ester with hydroxylamine hydrochloride in an appropriate solvent (e.g., ethanol or ethyl acetate) under controlled temperature conditions (0 to 40°C).
The reaction proceeds through in situ formation of the oxazole ring, followed by direct isolation of the ethyl ester product.
One-pot methods may also employ microwave-assisted synthesis or metal-free catalytic conditions to enhance reaction rates and selectivity.
Metal-Free Synthetic Routes
Recent literature highlights metal-free synthetic routes to isoxazoles and related oxazole derivatives, which can be applied to the preparation of ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate.
These methods use environmentally benign conditions, avoiding transition metal catalysts.
Typical reagents include hydroxylamine derivatives and α,β-unsaturated esters or acids, which undergo cycloaddition or cyclization reactions to form the oxazole ring.
Microwave irradiation and organic bases (e.g., potassium carbonate) are often used to facilitate the reaction.
Research Findings and Analytical Data
The intermediate isoxazoline esters are often characterized by NMR spectroscopy, showing characteristic chemical shifts for the oxazole ring protons and substituents.
Melting points for related compounds such as ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate range around 149–152°C, indicating purity and successful synthesis.
Elemental analysis confirms the expected carbon, hydrogen, and nitrogen content consistent with the molecular formula.
Yields for the stepwise synthesis typically range from 70% to 80%, with one-pot methods potentially improving overall efficiency.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise synthesis via isoxazoline intermediates | Vinyl ethyl ether, oxalyl chloride, hydroxylamine hydrochloride, NaOH, HCl | RT to 40°C, multiple steps, solvent extraction | Well-established, good yields, easy purification | Multiple steps, time-consuming |
| One-pot synthesis | Butyl-substituted α-chloro keto ester, hydroxylamine hydrochloride | Controlled temperature, single reaction vessel | Efficient, fewer purification steps, time-saving | Requires optimization, possible side reactions |
| Metal-free synthetic routes | Hydroxylamine derivatives, α,β-unsaturated esters, organic bases | Microwave or conventional heating, no metals | Environmentally friendly, mild conditions | May require specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydroisoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate exhibits significant potential as a pharmacological agent. Research has identified its role in the development of inhibitors targeting specific biological pathways.
1.1. Inhibition of Enzymatic Activity
Studies have demonstrated that derivatives of oxazole compounds can act as inhibitors for various enzymes. For instance, compounds with similar structures have been shown to inhibit human acetylcholinesterase (hAC), which is crucial for neurotransmitter regulation in the nervous system. The structure–activity relationship (SAR) analysis indicated that modifications to the oxazole ring can enhance inhibitory potency and selectivity .
1.2. Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that certain derivatives could induce apoptosis in cancer cell lines, suggesting a potential therapeutic role in oncology . The ability to modify the oxazole structure allows for the exploration of new lead compounds with improved efficacy against cancer.
Biological Evaluations
This compound has been subjected to various biological evaluations to assess its safety and efficacy.
2.1. Pharmacokinetic Studies
Pharmacokinetic profiling is essential for understanding how compounds behave in biological systems. Studies have shown that derivatives of this compound exhibit favorable absorption and distribution characteristics when administered orally or intravenously in animal models . This information is critical for advancing these compounds into clinical trials.
2.2. Toxicological Assessments
Toxicological studies are vital to ensure the safety of new chemical entities. Initial assessments have indicated that this compound derivatives possess low toxicity profiles, making them suitable candidates for further development .
Synthetic Methodologies
The synthesis of this compound and its derivatives involves various chemical reactions that can be optimized for yield and efficiency.
3.1. Synthetic Routes
The synthesis typically involves cyclization reactions where appropriate precursors are reacted under controlled conditions to form the oxazole ring system. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and yields .
3.2. Modification Strategies
Modification of the oxazole ring can lead to a library of compounds with varying biological activities. For example, substituting different alkyl groups or functional groups can significantly alter the pharmacological profile of the compound .
Case Studies and Data Tables
The following table summarizes key findings from various studies involving this compound:
Mechanism of Action
The mechanism of action of ethyl 5-butyl-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ primarily in substituents at position 5 of the dihydroisoxazole ring, which significantly alter physicochemical and functional properties:
Table 1: Structural Comparison of Ethyl 4,5-dihydro-1,2-oxazole-3-carboxylate Derivatives
Physicochemical Properties
- Lipophilicity: The butyl group in the target compound enhances lipophilicity (higher logP) compared to polar substituents like cyano (-CN) or sulfonamido groups. This property may improve membrane permeability in agrochemical applications .
- Thermal Stability : Derivatives with aromatic substituents (e.g., diphenyl in Isoxadifen-ethyl) exhibit higher thermal stability due to π-π stacking, whereas alkyl chains like butyl may lower melting/boiling points .
- Reactivity: The cyano group in Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate increases electrophilicity, making it reactive in nucleophilic substitution reactions, unlike the inert butyl group .
Biological Activity
Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
where represent the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxazole derivative.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various pathogens. A comparative study highlighted that certain substituted oxazoles demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with effective concentrations ranging from 0.125 to 0.25 mg/mL .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies revealed low cytotoxic effects on human cell lines at therapeutic concentrations. For instance, compounds related to this oxazole showed IC50 values indicating minimal toxicity while maintaining antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Research on related compounds has established that variations in substituents can enhance or diminish biological activity. For example, modifications at the nitrogen or carbon positions can lead to improved pharmacokinetic profiles and increased potency against specific targets .
Metabolism and Biotransformation
Studies have shown that this compound undergoes biotransformation primarily through hydrolysis. Two main metabolites have been identified: 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 4-methoxy-3-(trifluoromethyl)aniline. These metabolites retain some biological activity and may contribute to the overall pharmacological effects observed with the parent compound .
Case Studies
- Antimicrobial Efficacy : In a study focusing on biofilm formation by S. aureus, Ethyl 5-butyl derivatives demonstrated over 90% reduction in biofilm at concentrations as low as 0.125 mg/mL. This suggests potential applications in treating biofilm-associated infections .
- Cytotoxic Evaluation : A study assessing various oxazole derivatives found that those with structural similarities to Ethyl 5-butyl exhibited promising results in inhibiting cancer cell proliferation with minimal cytotoxicity towards normal cells .
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-butyl-4,5-dihydro-1,2-oxazole-3-carboxylate, and how can reaction yields be improved?
- Methodological Answer : A common approach for synthesizing substituted 4,5-dihydroisoxazole-3-carboxylates involves 1,3-dipolar cycloaddition between nitrile oxides and alkenes. For the butyl-substituted derivative, precursor reagents like ethyl nitroacetate and 1-bromohexane could be used to form the nitrile oxide intermediate. Key steps include:
- Cycloaddition : Reacting the nitrile oxide with a dihydrofuran or dihydropyran derivative under reflux in a polar aprotic solvent (e.g., THF).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield Optimization : Adjusting stoichiometry (1:1.2 nitrile oxide:alkene) and using catalytic Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
Reported yields for analogous compounds (e.g., Isoxadifen-ethyl) range from 60–75% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the dihydroisoxazole ring and butyl side-chain. Key signals include:
- Dihydroisoxazole protons : δ 4.2–4.5 ppm (AB system for C4-H and C5-H) .
- Ester carbonyl : ~170 ppm in ¹³C NMR.
- Mass Spectrometry (HRMS) : To verify molecular formula (C₁₁H₁₇NO₃, expected [M+H]⁺ = 228.1234).
- X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation; similar oxazole derivatives exhibit moderate toxicity (LD₅₀ > 500 mg/kg in rodents) .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can contradictory NMR data for dihydroisoxazole derivatives be resolved?
- Methodological Answer : Discrepancies in proton splitting patterns (e.g., AB vs. AX systems) may arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature NMR : To freeze rotational conformers and simplify splitting.
- COSY/NOESY : Identify through-space couplings between C4-H and the butyl chain.
- DFT Calculations : Predict chemical shifts using Gaussian or ORCA software to compare with experimental data .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Molecular Modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying electrophilic sites (e.g., C3 of the oxazole ring).
- Docking Studies : Simulate interactions with biological targets (e.g., herbicide-binding enzymes) using AutoDock Vina.
- Reaction Pathway Analysis : Explore transition states for ring-opening reactions with ammonia or thiols using IRC calculations .
Q. How does the butyl substituent influence the compound’s herbicidal activity compared to phenyl analogs (e.g., Isoxadifen-ethyl)?
- Methodological Answer :
- Comparative Bioassays : Test inhibitory effects on acetyl-CoA carboxylase (ACC) in Arabidopsis using:
- Wild-type vs. ACC-mutant plants to isolate target-specific activity.
- Dose-response curves (IC₅₀ values) for Ethyl 5-butyl-... vs. Isoxadifen-ethyl.
- QSAR Analysis : Correlate lipophilicity (logP) and steric bulk (molar refractivity) with bioactivity. Butyl groups may enhance membrane permeability but reduce target affinity compared to aromatic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
